molecular formula C7H10O3 B14378560 5-(3-Hydroxypropyl)furan-2(5H)-one CAS No. 89376-85-2

5-(3-Hydroxypropyl)furan-2(5H)-one

Cat. No.: B14378560
CAS No.: 89376-85-2
M. Wt: 142.15 g/mol
InChI Key: GHELRDQFDOIVPO-UHFFFAOYSA-N
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Description

Significance of the Furan-2(5H)-one (γ-Butenolide) Scaffold in Chemical Biology and Organic Synthesis

The furan-2(5H)-one, or γ-butenolide, scaffold is a fundamental structural motif that commands significant attention in the fields of chemical biology and organic synthesis. rsc.org Its importance stems from its widespread occurrence in nature and its versatile role as a building block in the synthesis of complex molecules. rsc.orgacs.org

Ubiquitous Presence in Natural Products and Diverse Biologically Active Molecules

The γ-butenolide ring is a core component of numerous naturally occurring compounds that exhibit a remarkable array of biological activities. rsc.orgresearchgate.net These natural products are found in a variety of sources, including plants, marine organisms, and microorganisms. researchgate.netnih.gov The biological significance of these molecules is vast, with activities including antifungal, antibacterial, anti-inflammatory, and antitumor properties. researchgate.netresearchgate.net

For instance, the butenolide scaffold is present in commercially available pesticides and has been identified as a valuable pharmacophore in the development of new antifungal agents. nih.gov Furthermore, many butenolide-containing natural products have been reported to possess insecticidal and bactericidal properties. nih.gov The diverse biological profiles and structural variety of optically active γ-butenolides have made them attractive targets for synthetic chemists. rsc.orgresearchgate.net

Strategic Role as a Synthetic Intermediate in Organic Transformations

Beyond their intrinsic biological activities, γ-butenolides are highly valued as versatile synthetic intermediates in organic chemistry. rsc.orgrsc.org Their structure, containing multiple functional groups, allows for a wide range of chemical transformations, making them key building blocks for the synthesis of complex natural products and other biologically active compounds. acs.orgnih.gov

The development of synthetic strategies to construct the γ-butenolide scaffold has been a major focus for organic chemists. nih.gov Both metal-mediated catalytic transformations and organocatalysis have been extensively used to access these important molecules. rsc.org The ability to perform various reactions, such as aldol (B89426) and Michael additions, makes the furanone structure a versatile tool for creating a diverse range of chiral products. fishersci.caacs.org The strategic importance of γ-butenolides is further highlighted by their use in the total synthesis of complex molecules like pectenotoxin-2 and rubriflordilactone B. nih.gov

Research Rationale and Academic Relevance of Investigating 5-(3-Hydroxypropyl)furan-2(5H)-one

The investigation of specific furanone derivatives like this compound is driven by the established significance of the parent γ-butenolide scaffold. The introduction of a hydroxypropyl side chain at the 5-position offers several avenues for research and potential applications.

The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of new derivatives. These modifications could lead to compounds with enhanced or novel biological activities, building upon the known antifungal, antibacterial, and antitumor properties of the butenolide class. researchgate.net

Furthermore, the study of the synthesis and reactivity of this compound contributes to the fundamental understanding of furanone chemistry. Developing efficient synthetic routes to this and related substituted butenolides is of academic interest and can lead to the discovery of new synthetic methodologies. organic-chemistry.org The exploration of its chemical properties and potential as a synthetic precursor for more complex molecules adds to the broader knowledge base of organic synthesis.

In essence, the academic relevance of studying this compound lies in its potential to expand the chemical space of biologically active furanones and to serve as a platform for the development of new synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89376-85-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(3-hydroxypropyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c8-5-1-2-6-3-4-7(9)10-6/h3-4,6,8H,1-2,5H2

InChI Key

GHELRDQFDOIVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1CCCO

Origin of Product

United States

Synthetic Methodologies for 5 3 Hydroxypropyl Furan 2 5h One and Its Analogues

General Synthetic Strategies for the 2(5H)-Furanone Ring System

The synthesis of the 2(5H)-furanone, or butenolide, scaffold is a well-established area of organic chemistry, driven by the biological significance of this heterocyclic core. nih.gov A multitude of synthetic methods have been developed, which can be broadly categorized into several key approaches.

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of furan-2(5H)-ones. These modern approaches often utilize transition metal catalysis, novel rearrangement reactions, and multicomponent strategies to construct the furanone ring with high levels of control.

One prominent strategy involves the oxidation of furans . Depending on the oxidizing agent and reaction conditions, furan (B31954) and its derivatives can be converted into various products, including 5-alkoxy-2(5H)-furanones and 5-hydroxy-2(5H)-furanones. researchgate.net For instance, the oxidation of furan using oxone as the oxidant in water has been developed as a practical and scalable method to produce 5-hydroxy-2(5H)-furanone. researchgate.netbohrium.com This intermediate is valuable as it can be further functionalized. Another approach is the electrocatalytic oxidation of furfural (B47365), a renewable biomass-derived aldehyde, to yield 5-hydroxy-2(5H)-furanone. researchgate.net

Transition metal-catalyzed reactions represent a significant area of advancement. For example, copper-catalyzed cyclization reactions between α-hydroxy ketones and arylacetonitriles can afford butenolides. organic-chemistry.org Similarly, copper-mediated carbomagnesiation of 2,3-allenols followed by reaction with carbon dioxide provides a route to 2(5H)-furanones. organic-chemistry.org Palladium catalysis has also been employed in the reaction of 4-tosyl-2(5H)-furanone with boronic acids to introduce substituents at the C4-position. organic-chemistry.org

Multicomponent reactions offer an efficient pathway to complex furanone derivatives in a single step. A notable example is the three-component reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate, catalyzed by polyether sulfone sulfamic acid, to produce functionalized furan-2-ones in high yields. nih.gov

Other innovative methods include:

The ring-opening of cyclopropenones with phosphines to form reactive intermediates that cyclize to butenolide scaffolds. organic-chemistry.org

The iodocyclization of 1-alkoxy-4-ethoxy-3-yn-1,2-diols to yield 3-iodobutenolides. organic-chemistry.org

The cobalt-catalyzed C-H functionalization of acrylic acids with formaldehyde. organic-chemistry.org

These advanced methodologies provide chemists with a versatile toolbox for the construction of a wide array of substituted furan-2(5H)-ones.

The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic asymmetric methods for the synthesis of γ-butenolides (2(5H)-furanones). These methods utilize chiral catalysts, either metal complexes or organocatalysts, to control the stereochemistry of the newly formed chiral centers.

A major strategy in this field is the vinylogous reaction , where furanones act as nucleophiles. This approach allows for the construction of chiral γ-tertiary and quaternary carbon centers. lookchem.com Key asymmetric vinylogous reactions include:

Aldol (B89426) reactions: The direct vinylogous aldol reaction between furanones and aldehydes or α-ketoesters can be catalyzed by chiral organocatalysts to produce γ-substituted butenolides with high diastereo- and enantioselectivity.

Mannich reactions: The asymmetric Mannich reaction of 2(5H)-furanones with imines provides access to enantiomerically enriched butenolides bearing an amine functionality. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric butenolide synthesis. Chiral Brønsted acids, bifunctional thioureas, and amino catalysts have been successfully employed in various transformations. For example, a chiral betaine (B1666868) has been developed as an efficient proton-transfer catalyst for the asymmetric isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts, creating a γ-tertiary stereocenter with excellent enantiomeric excess. organic-chemistry.org

Metal-based catalysts also play a crucial role. Chiral complexes of copper, zinc, and other transition metals are used to catalyze enantioselective additions to the furanone core. The Cu(I)-catalyzed asymmetric isomerization of β,γ-butenolides to α,β-butenolides using a chiral biphenyl-2-ylphosphine ligand is a notable example. researchgate.net

These catalytic asymmetric methods are essential for the synthesis of optically active natural products and pharmaceutical agents containing the γ-butenolide structural motif.

Specific Approaches Towards the Synthesis of 5-(3-Hydroxypropyl)furan-2(5H)-one

While general methods for furanone synthesis are abundant, specific documented routes to this compound are not prevalent in the literature. However, its synthesis can be envisioned through several plausible strategies based on established chemical transformations.

Direct synthesis would involve constructing the furanone ring with the 3-hydroxypropyl side chain already in place or introduced during the cyclization process.

One hypothetical route could adapt the principles of the Paal-Knorr furan synthesis , which traditionally uses 1,4-dicarbonyl compounds. A potential precursor for this compound could be a γ-keto acid or ester bearing a protected hydroxyl group on the side chain. For example, the cyclization of a derivative of 6-hydroxy-4-oxohexanoic acid under acidic conditions could, in principle, lead to the desired lactone.

Another approach could involve the oxidation of a substituted furan . A potential starting material would be 2-(3-hydroxypropyl)furan. This precursor could be subjected to oxidative ring opening and subsequent recyclization to form the butenolide. The oxidation of furans can be achieved with various reagents, such as m-chloroperbenzoic acid (m-CPBA), often leading to the formation of a 2-ene-1,4-dione intermediate which can then cyclize. mdpi.com The challenge lies in achieving selective oxidation of the furan ring without affecting the primary alcohol of the side chain. This would likely require the use of a protecting group for the hydroxyl function.

A plausible reaction scheme starting from a protected 2-(3-hydroxypropyl)furan is outlined below:

StepReactantReagentProduct
13-(Furan-2-yl)propan-1-olProtecting Group (e.g., TBDMSCl, Imidazole)2-(3-(tert-Butyldimethylsilyloxy)propyl)furan
2Protected Furan DerivativeOxidizing Agent (e.g., m-CPBA)Intermediate 1,4-dione
3Intermediate 1,4-dioneAcid/Base CatalystProtected this compound
4Protected FuranoneDeprotecting Agent (e.g., TBAF)This compound

This table represents a hypothetical synthetic sequence.

A more practical and common approach involves the synthesis of a furanone precursor with a suitable functional group at the C5 position, which can then be converted into the desired 3-hydroxypropyl side chain.

A key intermediate for such strategies is 5-hydroxy-2(5H)-furanone . This compound can be synthesized from the oxidation of furfural or furan itself. researchgate.netnih.gov The hydroxyl group at the C5 position is part of a hemiacetal and can be used to introduce side chains. For instance, a Wittig-type reaction with a suitable phosphorane, followed by reduction of the resulting double bond and any other reducible groups, could install the propyl chain.

Alternatively, 3,4-dihalo-5-hydroxy-2(5H)-furanones , such as mucochloric or mucobromic acid, are versatile starting materials. nih.gov These compounds undergo a variety of nucleophilic substitution reactions. While direct alkylation at C5 can be challenging, they can be converted to 5-alkoxy derivatives which might serve as precursors. nih.gov A Barbier-type reaction using an allyl bromide in the presence of tin or indium is known to alkylate the C5 position of these dihalo-furanones. nih.gov Subsequent hydroboration-oxidation of the resulting 5-allyl-furanone would yield the target this compound.

Another viable precursor is a furanone with a side chain that can be reduced to a hydroxyl group. For example, a furanone bearing a 5-(2-carboxyethyl) or 5-(2-alkoxycarbonylethyl) side chain could be selectively reduced at the ester or carboxylic acid functionality using reagents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), assuming the lactone carbonyl can be selectively spared, which can be challenging.

The table below summarizes potential functional group interconversion strategies:

PrecursorTransformationKey ReagentsTarget
5-Allyl-2(5H)-furanoneHydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHThis compound
5-(3-Oxopropyl)-2(5H)-furanoneReductionNaBH₄This compound
Methyl 3-(5-oxo-2,5-dihydrofuran-2-yl)propanoateReductionLiBH₄This compound

This table outlines plausible, but not explicitly documented, synthetic transformations.

Preparation of Structurally Diverse this compound Derivatives

The structural diversity of derivatives of this compound can be achieved by modifying either the furanone ring or the hydroxyl group of the side chain.

Modification of the Furanone Ring: The 2(5H)-furanone ring offers several sites for derivatization.

C3 and C4 Positions: Halogenation, particularly bromination, is a common transformation. unipi.it The introduction of bromine atoms can be followed by cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds, leading to aryl or alkyl substituted derivatives.

Michael Addition: The α,β-unsaturated lactone system is susceptible to Michael addition by various nucleophiles, although this reaction would lead to a saturated γ-butyrolactone ring.

Substitution on Dihalo-precursors: When starting from 3,4-dihalo-2(5H)-furanones, the halogens can be displaced by a wide range of nucleophiles, including amines, thiols, and azides, before or after the introduction of the C5-side chain. nih.gov

Modification of the Hydroxypropyl Side Chain: The primary hydroxyl group of the 5-(3-hydroxypropyl) side chain is a versatile handle for further functionalization.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers by reaction with acyl chlorides, anhydrides, or alkyl halides, respectively. This allows for the introduction of a wide variety of functional groups and can modulate the lipophilicity of the molecule.

Oxidation: The primary alcohol can be oxidized to an aldehyde (5-(3-oxopropyl)furan-2(5H)-one) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation would yield the corresponding carboxylic acid (3-(5-oxo-2,5-dihydrofuran-2-yl)propanoic acid).

Conversion to Halides and Other Leaving Groups: The hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide (e.g., via the Appel reaction), enabling subsequent nucleophilic substitution to introduce amines, azides, cyanides, or other functionalities.

The following table provides examples of potential derivatization reactions:

Starting MaterialReaction TypeReagent(s)Product Class
This compoundEsterificationAcetic Anhydride, Pyridine3-(5-Oxo-2,5-dihydrofuran-2-yl)propyl acetate
This compoundOxidationPCC5-(3-Oxopropyl)furan-2(5H)-one
This compoundTosylationTsCl, Pyridine3-(5-Oxo-2,5-dihydrofuran-2-yl)propyl tosylate
3,4-Dibromo-5-(3-hydroxypropyl)furan-2(5H)-oneSuzuki CouplingArylboronic acid, Pd catalyst3,4-Diaryl-5-(3-hydroxypropyl)furan-2(5H)-one

This table illustrates potential derivatizations based on general reactivity.

Chemical Modification of the Hydroxypropyl Side Chain at C-5

The hydroxypropyl group at the C-5 position of the furanone ring offers a reactive handle for various chemical transformations, allowing for the synthesis of diverse derivatives. The terminal hydroxyl group can undergo standard functional group interconversions.

One of the primary modifications is the oxidation of the terminal alcohol. While direct oxidation of this compound is not extensively detailed in the reviewed literature, analogous oxidations of similar furan-containing molecules are well-established. For instance, the oxidation of furfural to 5-hydroxy-2(5H)-furanone is a known transformation. digitellinc.comwikipedia.org Furthermore, enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) can yield furan-2,5-dicarboxylic acid, demonstrating the feasibility of oxidizing hydroxyl groups on furan side chains. nih.gov This suggests that the primary alcohol of the hydroxypropyl side chain could be oxidized to the corresponding aldehyde or carboxylic acid, yielding 5-(3-oxopropyl)furan-2(5H)-one or 3-(5-oxo-2,5-dihydrofuran-2-yl)propanoic acid, respectively. These transformations would typically employ standard oxidizing agents under controlled conditions to avoid over-oxidation or reaction with the furanone ring.

Esterification of the terminal hydroxyl group represents another key modification. This reaction would create an ester linkage, allowing for the attachment of various carboxylic acids and potentially altering the compound's physicochemical properties. The synthesis of furan dicarboxylates from 2,5-furandicarboxylic acid (FDCA) and alcohols demonstrates that esterification on furan-based structures is a common and feasible process. google.com

Etherification of the hydroxyl group can also be performed to introduce different alkyl or aryl groups, leading to a wider range of analogues. The synthesis of 5-alkoxy-2(5H)-furanones from 5-hydroxy-2(5H)-furanone is a common practice, indicating that the hydroxyl group on the side chain of this compound could be similarly converted to an ether. rug.nl

Substitutions and Transformations on the Furanone Ring

The furanone ring itself is amenable to a variety of substitutions and transformations, significantly expanding the chemical space of accessible analogues. These modifications include halogenation, arylation, and various nucleophilic additions.

Halogenation is a common strategy to functionalize the furanone ring, often providing a precursor for further cross-coupling reactions. Bromination of 4-methoxy-2(5H)-furanone using N-bromosuccinimide (NBS) in the presence of a radical initiator yields a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it This highlights the ability to introduce halogen atoms at multiple positions on the ring.

Arylation of the furanone ring can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki coupling of 4-tosyl-2(5H)-furanone with various boronic acids provides a facile route to 4-substituted 2(5H)-furanones. organic-chemistry.org This method is noted for its use of a stable and easily prepared tosylate precursor, offering an advantage over the corresponding triflate. organic-chemistry.org This approach allows for the introduction of a wide range of aryl and heteroaryl moieties at the C-4 position.

Nucleophilic additions are also a powerful tool for modifying the furanone scaffold. The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aromatic thiols in the presence of a base proceeds with high regioselectivity to give 4-thiosubstituted products. nih.gov These resulting thioethers can then be oxidized, for example with hydrogen peroxide in acetic acid, to form the corresponding sulfones. nih.gov This two-step process introduces sulfur-containing functional groups with potential biological activities. nih.gov

Table 1: Examples of Substitutions and Transformations on the 2(5H)-Furanone Ring
TransformationSubstrateReagents and ConditionsProductYieldReference
Bromination4-Methoxy-2(5H)-furanoneNBS (1.0 equiv.), Benzoyl peroxide (cat.), CCl₄, reflux3-Bromo-4-methoxy-2(5H)-furanone45% unipi.it
Suzuki Coupling (Arylation)4-Tosyl-2(5H)-furanoneArB(OH)₂, PdCl₂(PPh₃)₂, KF, THF-H₂O, 60 °C4-Aryl-2(5H)-furanoneModerate to High organic-chemistry.org
Thiolation (Nucleophilic Substitution)5-Alkoxy-3,4-dihalo-2(5H)-furanoneArSH, Triethylamine, Room Temperature4-Arylthio-5-alkoxy-3-halo-2(5H)-furanoneNot specified nih.gov
Oxidation of Thioether4-Arylthio-5-alkoxy-3-halo-2(5H)-furanoneH₂O₂, Acetic Acid4-Arylsulfonyl-5-alkoxy-3-halo-2(5H)-furanoneNot specified nih.gov

Total Synthesis of Complex Natural Products Incorporating 2(5H)-Furanone Moieties

The 2(5H)-furanone subunit is a key structural element in numerous complex natural products, and its synthesis is often a pivotal part of their total synthesis. Methodologies for constructing this core are integral to accessing these biologically active molecules.

Rubrolides: These marine natural products feature a γ-ylidene-butenolide core. The total synthesis of rubrolides often involves a vinylogous aldol condensation as a key final step to construct the characteristic exocyclic double bond. tandfonline.comresearchgate.net For example, the synthesis of Rubrolide M involves the regioselective palladium-catalyzed synthesis of a 4-aryl-3-chloro-2(5H)-furanone intermediate, which then undergoes a vinylogous aldol condensation with an appropriate benzaldehyde (B42025) derivative. researchgate.net Another strategy for the synthesis of rubrolides C, E, and F utilizes a Darzens reaction followed by an aldol reaction and a final vinylogous aldol condensation. nih.gov

Eremantholide A: This cytotoxic sesquiterpenoid contains a complex structure featuring a 3(2H)-furanone fused to a nine-membered ring. Its total synthesis is a significant challenge. One approach involves the coupling of an A/B ring equivalent with a 5-ethyl-2-methyl-3(2H)-furanone, followed by a vinylogous aldol reaction to close the nine-membered ring. elsevierpure.com Another reported total synthesis utilizes a ring-closing metathesis (RCM) reaction to form the nine-membered oxonin ring and an enolate alkylation between a 3(2H)-furanone and an O-triflate to construct a key C-C bond. acs.org

Mintlactone: A monoterpene found in the essential oil of Mentha species, mintlactone's synthesis has been approached in several ways. One efficient route employs an intramolecular Wittig-Horner reaction as the key step, starting from (+)-pulegone. tandfonline.com Another concise synthesis utilizes a highly diastereoselective intramolecular propargylic Barbier reaction, catalyzed by tin(II) chloride, followed by an allenol cyclocarbonylation to form the lactone ring. nih.gov

Table 2: Key Synthetic Steps in the Total Synthesis of Natural Products with 2(5H)-Furanone Moieties
Natural ProductKey Intermediate/Reaction Involving Furanone MoietyDescriptionReference
RubrolidesVinylogous Aldol CondensationCondensation between a 4-aryl-2(5H)-furanone and an aldehyde to form the exocyclic double bond characteristic of the rubrolide scaffold. tandfonline.comresearchgate.net
Eremantholide AEnolate Alkylation and Ring-Closing MetathesisA 3(2H)-furanone enolate is alkylated to form a key C-C bond, with a subsequent RCM reaction to construct the large ring system. acs.org
MintlactoneIntramolecular Wittig-Horner ReactionA phosphonate-containing precursor undergoes an intramolecular cyclization to directly form the bicyclic lactone structure of mintlactone. tandfonline.com
MintlactoneIntramolecular Barbier Reaction and CyclocarbonylationAn intramolecular propargylic Barbier reaction creates a key intermediate, which then undergoes cyclocarbonylation to yield the furanone ring. nih.gov

Biological Activities and Molecular Mechanisms Associated with 5 3 Hydroxypropyl Furan 2 5h One and Furanone Scaffolds

Antimicrobial and Anti-biofilm Activities of 2(5H)-Furanone Derivatives

The 2(5H)-furanone core is a key pharmacophore responsible for a wide range of antimicrobial and anti-biofilm properties. These compounds have demonstrated efficacy against various pathogenic bacteria and fungi, often through mechanisms that disrupt microbial communication and community formation.

Inhibition of Bacterial and Fungal Growth

Derivatives of 2(5H)-furanone have been shown to possess direct antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi. For instance, certain synthetic 2(5H)-furanone derivatives have demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis. The antimicrobial effects are often attributed to the specific substitutions on the furanone ring, which can influence the compound's ability to interact with microbial targets. Some furanones have also been reported to exhibit moderate antifungal activity against strains of Candida albicans and can act synergistically with conventional antifungal agents.

It is important to note that the antimicrobial potency can vary significantly depending on the specific derivative. For example, a study on various 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives found that all tested compounds exhibited moderate antimicrobial activity, with the nature of the substituent influencing the degree of inhibition.

Antitumor and Cytotoxic Potentials of 2(5H)-Furanone Scaffolds and their Derivatives

The 2(5H)-furanone scaffold is also a promising platform for the development of novel anticancer agents. Numerous studies have demonstrated the cytotoxic and antitumor activities of various furanone derivatives against a range of cancer cell lines.

Effects on Cancer Cell Proliferation and Viability

A variety of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and evaluated for their cytotoxic effects. Several of these compounds have shown potent activity against different cancer cell lines, with some exhibiting 50% effective dose (ED50) values in the nanomolar range. Similarly, a series of 3,4,5-trisubstituted 2(5H)-furanone derivatives have demonstrated significant antitumor activity against liver (HEPG2), breast (MCF7), and colon (CACO) cancer cell lines.

Derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one, a structurally related N-heterocyclic scaffold, have also been identified as potent inhibitors of cancer cell growth. These compounds have shown strong anti-proliferative activity in multiple cancer cell lines. The cytotoxic effects are often dose-dependent and can vary based on the specific substitutions on the furanone or pyrrolone ring.

Table 1: Cytotoxic Activity of Selected 2(5H)-Furanone Derivatives

Compound ClassCancer Cell Line(s)Observed EffectReference(s)
3,4-Diaryl-2(5H)-furanonesVariousPotent cytotoxicity with ED50 values < 20 nM for some derivatives.
3,4,5-Trisubstituted 2(5H)-furanonesHEPG2, MCF7, CACOSignificant antitumor activity, with some derivatives being more potent than the reference drug.
5-Hydroxy-1H-pyrrol-2-(5H)-one derivativesMultipleStrong anti-proliferative activity.
Silyl derivatives of mucobromic acidColorectal cancer cell linesIncreased cytotoxic potency compared to the parent compound.
Bis-2(5H)-furanone derivativesC6 glioma cellsSignificant inhibitory activity with an IC50 value of 12.1 μM.

Underlying Cellular and Molecular Mechanisms (e.g., Induction of Apoptosis, Enzyme Inhibition)

The anticancer activity of 2(5H)-furanone derivatives is often mediated by the induction of apoptosis, or programmed cell death, in cancer cells. For example, the potent bacterial mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are key enzymes in the apoptotic pathway.

Some furanone derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, certain bis-2(5H)-furanone derivatives can cause cell cycle arrest at the S-phase in glioma cells.

Enzyme inhibition is another mechanism through which furanones can exert their antitumor effects. Some 2(5H)-furanone sesquiterpenes have been identified as inhibitors of protein-tyrosine phosphatase 1B (PTP1B), an enzyme that has been implicated in cancer and other diseases. Furthermore, some furanone derivatives have been shown to interact with DNA, suggesting that DNA may be a potential target for their anticancer activity.

Table 2: Mechanistic Insights into the Anticancer Activity of 2(5H)-Furanone Derivatives

Mechanism of ActionSpecific Furanone Derivative(s)Cancer Cell Line(s)Key FindingsReference(s)
Induction of Apoptosis3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)HL-60Induces characteristic morphological and biochemical markers of apoptosis.
Silyl derivatives of mucobromic acidColon cancer cell linesInduce apoptosis through the down-regulation of survivin and activation of caspase-3.
5-ene-2-arylaminothiazol-4(5H)-onesMCF-7 (Breast)Induce apoptosis through intrinsic and extrinsic pathways, with activation of multiple caspases.
Cell Cycle ArrestBis-2(5H)-furanone derivativesC6 gliomaInduce cell cycle arrest at the S-phase.
5-hydroxy-1H-pyrrol-2-(5H)-one derivativesHCT116 (Colon)Induce S-phase cell cycle arrest.
Enzyme Inhibition2(5H)-Furanone sesquiterpenes-Inhibit protein-tyrosine phosphatase 1B (PTP1B).
DNA InteractionBis-2(5H)-furanone derivativesC6 gliomaSignificantly interact with DNA.

Other Pharmacological and Biological Functions

The versatility of the furanone scaffold extends to a wide array of other pharmacological and biological functions, including anti-inflammatory, antiviral, and antioxidant activities, as well as enzyme inhibition. These properties underscore the potential of furanone-containing compounds as therapeutic agents for a variety of diseases.

Anti-inflammatory Properties

Furanone derivatives have demonstrated significant anti-inflammatory effects through various mechanisms. nih.gov Many natural furan (B31954) compounds inhibit inflammation by suppressing the production of reactive oxygen species (O2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), as well as by regulating the mRNA expression of inflammatory mediators. nih.gov The anti-inflammatory and antioxidative properties of these compounds are enhanced by the presence of a furan ring and other aromatic structures, which increase their lipophilicity. nih.gov

Studies have shown that some furanone derivatives exhibit anti-inflammatory activity comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, indomethacin, and ibuprofen. nih.govtandfonline.com For instance, certain 2-furanone derivatives have been reported to possess anti-inflammatory activity on par with diclofenac. nih.govtandfonline.com Furthermore, the modification of the furanone ring to create other heterocyclic compounds, such as pyrrolones and pyridazinones, has also yielded potent anti-inflammatory agents. nih.govtandfonline.com

A study on new synthetic furanone derivatives, specifically 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-ones, revealed that one derivative, in particular, exhibited strong anti-inflammatory and analgesic activities, suggesting its potential as a lead compound for developing safer anti-inflammatory drugs. researchgate.netijpsr.com

The anti-inflammatory effects of furanones are also attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govtandfonline.com By suppressing these enzymes, furanone derivatives can reduce the production of pro-inflammatory mediators. nih.govtandfonline.com

Antiviral Activities

The furanone scaffold has been recognized as a valuable framework in the development of antiviral agents. nih.gov Research has led to the synthesis of various furanone derivatives with promising activity against different viruses.

One area of investigation has been the development of furan-substituted spirothiazolidinones as inhibitors of the influenza virus. nih.gov A series of these compounds were designed and synthesized, with some demonstrating notable activity against the influenza A/H3N2 virus. nih.gov Specifically, two analogues showed an effective concentration (EC50) value of approximately 1 µM, indicating their potential as inhibitors of the influenza virus membrane fusion process. nih.gov

Furthermore, furanone compounds have been explored as potential inhibitors of Hematopoetic Progenitor Kinase 1 (HPK1), a kinase that negatively regulates the T-cell response and is a target for treating viral infections. nih.gov

Antioxidant Capacities

Furanone derivatives, particularly those with hydroxyl substitutions, have been shown to possess significant antioxidant properties. nih.govnih.gov These compounds can act as potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov The antioxidant activity of some furanones is comparable to that of ascorbic acid (Vitamin C). nih.gov

A study on 4-hydroxy-3(2H)-furanones demonstrated their antioxidative effects in a ferric ion reduction model. nih.govcapes.gov.br Two compounds, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF), were particularly effective at suppressing lipid peroxidation in human plasma. nih.govcapes.gov.br These findings suggest that the antioxidant activity of these furanones, especially against superoxide radicals, could have therapeutic applications, such as in the prevention of cataracts. nih.gov The presence of enol and phenol (B47542) groups in furanones is thought to contribute to their free radical scavenging capabilities. nih.gov

Enzyme Inhibition Studies

The furanone scaffold has been a focal point in the design of inhibitors for a variety of enzymes implicated in disease processes.

Kinases: Furanone derivatives have emerged as potent inhibitors of several kinases. For instance, novel furanone derivatives have been identified as strong inhibitors of Cdc7 kinase, a key enzyme in DNA replication and a potential target for cancer therapy. nih.gov One compound, in particular, exhibited an IC50 value of 0.6 nM against Cdc7 and demonstrated excellent selectivity. nih.gov Additionally, isofuranones have been discovered as potent and selective inhibitors of Hematopoetic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling. nih.govacs.org Optimization of these compounds led to the identification of a potent HPK1 inhibitor with excellent selectivity and oral bioavailability, showing efficacy in a tumor model when combined with anti-PD1 therapy. acs.org

Cyclooxygenases (COX): Furanone derivatives have been extensively studied as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov The introduction of a hydroxyl group at the 5-position of a diaryl furanone system yields highly selective COX-2 inhibitors. nih.gov One such tetrasubstituted furanone, DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone), was identified as a highly selective COX-2 inhibitor with over 1,000-fold selectivity for COX-2 over COX-1. nih.gov

Lipoxygenases (LOX): Furanones have also shown potential as inhibitors of lipoxygenases (LOX), enzymes that play a role in the inflammatory process. uin-suka.ac.id An in silico study suggested that 5-Methyl-2(3H)-furanone, a compound found in Tamarindus indica, could act as a lipoxygenase inhibitor. uin-suka.ac.id Furthermore, some 2-furanone derivatives have been reported to exhibit dual inhibition of COX and LOX. nih.govtandfonline.com

Topoisomerases: Topoisomerases are essential enzymes that regulate DNA topology and are targets for anticancer drugs. nih.govyoutube.com While direct studies on 5-(3-Hydroxypropyl)furan-2(5H)-one as a topoisomerase inhibitor are not prominent, the broader class of furanone derivatives has been investigated for anticancer properties, which can sometimes be mediated through topoisomerase inhibition. nih.gov For example, bis-2(5H)-furanone derivatives have been synthesized and shown to interact with DNA, suggesting that DNA may be a potential target for their anticancer activity. nih.gov

HIV-1 Integrase: HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. nih.govwikipedia.org Integrase inhibitors are a class of antiretroviral drugs that block this enzyme's activity. wikipedia.orgyoutube.com While specific research on this compound is limited in this context, the development of novel heterocyclic compounds is an active area of research for new HIV-1 integrase inhibitors. nih.gov

Carbonic Anhydrases: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.govwikipedia.org Sulfonamides incorporating furan-carboxamide moieties have been reported as potent inhibitors of CA isozymes II and IV, with affinities in the low nanomolar range. nih.gov These compounds have shown potential as topical antiglaucoma agents. nih.gov Additionally, furazan (B8792606) and furoxan sulfonamides have been identified as strong inhibitors of several human carbonic anhydrase isoforms. nih.gov

Antileishmanial Activity of Furan-Containing Thiadiazols

Thiadiazole derivatives, particularly those containing a furan ring, have demonstrated significant antileishmanial activity. nih.govtandfonline.comnih.govbrieflands.com Leishmaniasis is a parasitic disease with limited therapeutic options, making the development of new drugs crucial. rsc.org

Several studies have synthesized and evaluated 5-(nitroheteroaryl)-1,3,4-thiadiazoles, where the heteroaryl group is often a furan or thiophene, for their activity against Leishmania species. tandfonline.comnih.gov For instance, a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamides showed that the antipromastigote activity was highly dependent on the substituents on the acetamide (B32628) nitrogen. nih.gov

Another study on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives found that a methyl-imidazolyl containing compound was the most potent against Leishmania major promastigotes. nih.gov The mechanism of action for some of these thiadiazole derivatives is thought to involve the disruption of DNA topoisomerase I and II activities in the parasite. nih.gov

The structure-activity relationship studies of these compounds have indicated that modifications at the C-2 position of the thiadiazole ring can significantly influence their antileishmanial potency and selectivity. tandfonline.combrieflands.com

Structure Activity Relationship Sar Studies and Rational Design of 5 3 Hydroxypropyl Furan 2 5h One Derivatives

Methodologies for Comprehensive SAR Elucidation in 2(5H)-Furanone Chemistry

The elucidation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org For 2(5H)-furanone chemistry, a multifaceted approach is often employed to gain a comprehensive understanding of these relationships.

Iterative Synthesis and Biological Evaluation: A primary methodology involves the systematic synthesis of a series of analogues of the lead compound, 5-(3-Hydroxypropyl)furan-2(5H)-one. These analogues are designed to probe the effects of modifying specific parts of the molecule. Each newly synthesized compound is then subjected to a battery of biological assays to determine how the structural changes have impacted its activity. This iterative process of design, synthesis, and testing allows for the gradual mapping of the SAR landscape.

Spectroscopic Techniques: Advanced spectroscopic techniques are indispensable for confirming the chemical structures of the synthesized derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is used to determine the precise arrangement of atoms within the molecule. nih.govnih.govresearchgate.net Infrared (IR) spectroscopy and mass spectrometry (MS) are also routinely used to verify the functional groups and molecular weight of the compounds, respectively.

X-ray Crystallography: To gain a three-dimensional understanding of how these molecules interact with their biological targets, X-ray crystallography can be employed. This technique provides a detailed atomic-level picture of the compound and its binding site, offering invaluable insights for rational drug design.

By combining these methodologies, researchers can build a robust model of the SAR for 2(5H)-furanone derivatives, guiding the design of more potent and selective therapeutic agents.

Influence of Structural Modifications on Biological Efficacy

The biological activity of this compound derivatives can be significantly altered by making specific structural modifications to the furanone core and its side chains.

Impact of the Hydroxypropyl Side Chain and its Derivatives at C-5

The 3-hydroxypropyl side chain at the C-5 position of the furanone ring is a key determinant of biological activity. Modifications to this side chain can have a profound impact on the molecule's efficacy. The length, branching, and the presence of functional groups on this alkyl chain can influence how the molecule fits into the binding pocket of its biological target. For instance, the steric hindrance introduced by bulky substituents on the side chain can affect binding affinity. researchgate.netmdpi.com

Furthermore, the hydroxyl group itself is a critical feature. It can participate in hydrogen bonding interactions with the target protein, which can be crucial for stabilizing the ligand-receptor complex. mdpi.com Esterification or etherification of this hydroxyl group can modulate the compound's polarity and pharmacokinetic properties, potentially leading to improved cell permeability and in vivo activity.

Effects of Substitutions at C-3 and C-4 on Biological Activity

Modifications at the C-3 and C-4 positions of the 2(5H)-furanone ring have been shown to be critical for modulating biological activity. The introduction of various substituents at these positions can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

For example, the introduction of halogen atoms at these positions has been explored. Halogens can alter the lipophilicity of the compound and participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Studies on other heterocyclic systems have shown that halo-substitutions can significantly impact bioactivity. nih.govnih.govresearchgate.net

The table below summarizes the effects of representative substitutions at the C-3 and C-4 positions on the biological activity of furanone derivatives, based on findings from related studies.

Position of SubstitutionType of SubstituentObserved Effect on Biological ActivityReference
C-3Halogen (e.g., Bromo)Can influence reactivity and potential for Michael addition reactions, which may be linked to certain biological activities. researchgate.netsemanticscholar.org
C-4Arylthio groupIntroduction of sulfur-containing moieties can lead to compounds with antibacterial and biofilm-inhibiting properties. mdpi.comnih.gov
C-3 and C-4Dihalo-substituentsIncreases the reactivity of the furanone ring. researchgate.net

Role of Heteroatoms and Fused Ring Systems on the Furanone Scaffold

Incorporating heteroatoms (atoms other than carbon and hydrogen) into the furanone scaffold or fusing the furanone ring with other ring systems can lead to novel derivatives with unique biological properties.

Introduction of Heteroatoms: Replacing carbon atoms within the furanone ring or its substituents with heteroatoms like nitrogen, sulfur, or oxygen can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For instance, the introduction of a nitrogen atom to create a lactam analogue could lead to different biological activities.

Fused Ring Systems: Fusing the furanone ring with other aromatic or aliphatic rings can create more rigid and structurally complex molecules. mdpi.com These fused systems can present a different shape and array of functional groups to a biological target, potentially leading to enhanced or novel activities. The resulting fused heterocyclic compounds may exhibit a wide range of biological activities, including antiprotozoal and anticancer effects. mdpi.com The specific nature of the fused ring system, whether it is a simple aromatic ring or a more complex heterocyclic system, will dictate the resulting pharmacological profile.

Computational Approaches in SAR Analysis and Pharmaceutical Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for analyzing SAR and guiding the design of new drug candidates. uni-bonn.deresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific protein target. ijper.orgresearchgate.net This method allows researchers to visualize the binding mode of a compound at the atomic level and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

By docking a series of furanone derivatives into the active site of a target protein, it is possible to rationalize the observed SAR. For example, if a particularly active compound is found to form a crucial hydrogen bond with a specific amino acid residue, this information can be used to design new analogues that maintain or enhance this interaction. Molecular docking simulations can also be used to screen virtual libraries of compounds, prioritizing those that are most likely to bind to the target for synthesis and biological testing. ijper.org This in silico screening can significantly accelerate the drug discovery process. ijper.org

The table below illustrates the kind of data that can be obtained from molecular docking studies, showing the predicted binding energies and key interacting residues for a set of hypothetical furanone derivatives.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
Derivative A-8.5TYR123, LYS45, PHE256
Derivative B-7.2TYR123, ALA255
Derivative C-9.1TYR123, LYS45, PHE256, ARG88

These computational predictions, when combined with experimental data, provide a powerful platform for the rational design of novel this compound derivatives with improved therapeutic potential.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic properties and predicting the reactivity of furanone derivatives. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from computational analyses of structurally related furan-2(5H)-ones and γ-butyrolactones. These studies provide a robust framework for understanding how the electronic structure of the furanone core is influenced by various substituents, thereby governing its chemical behavior.

DFT calculations allow for the optimization of molecular geometries and the determination of various electronic parameters that are crucial for predicting reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors. These include:

Global Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons.

Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to change its electron distribution.

Fukui Functions: These local reactivity descriptors identify the most electrophilic and nucleophilic sites within a molecule, predicting where it is most likely to react with nucleophiles or electrophiles, respectively.

In the context of designing derivatives of this compound, these computational methods are invaluable. For instance, by systematically modifying the substituent at the C5 position in silico and calculating the resulting electronic properties, researchers can rationally design new compounds with tailored reactivity. For example, the introduction of electron-withdrawing or electron-donating groups would predictably alter the HOMO-LUMO gap and the electrophilicity of the furanone ring, thereby influencing its interaction with biological targets or its suitability for specific chemical transformations.

Theoretical calculations have been successfully applied to understand the reactivity and stereoselectivity in reactions involving furanone systems, such as Diels-Alder reactions. DFT calculations of transition states can explain the preferential formation of certain isomers, which is in good agreement with experimental results. This predictive power is essential for the rational design of synthetic pathways leading to novel derivatives of this compound.

Below are interactive data tables showcasing the types of electronic property data that would be generated from DFT calculations for this compound and a hypothetical derivative to illustrate the utility of this approach in structure-activity relationship studies.

Table 1: Calculated Electronic Properties of Furanone Derivatives (Hypothetical Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Global Electrophilicity (ω)
This compound-6.85-1.235.621.58
5-(3-Oxopropyl)furan-2(5H)-one-7.12-1.895.232.05

Table 2: Local Reactivity Descriptors (Fukui Functions) for this compound (Hypothetical Data)

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
C20.150.08
C30.090.12
C40.210.10
C50.110.18
O10.050.15
O(carbonyl)0.180.07
O(hydroxyl)0.060.13

These tables illustrate how quantum chemical calculations can provide detailed insights into the electronic structure and reactivity of this compound and its potential derivatives, guiding the rational design of new compounds with desired properties.

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 3 Hydroxypropyl Furan 2 5h One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 5-(3-Hydroxypropyl)furan-2(5H)-one, providing detailed information on its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the constitution of this compound.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the vinyl protons on the furanone ring, the methine proton at the C5 position, and the protons of the hydroxypropyl side chain. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, are critical for establishing the connectivity of the propyl chain and its attachment to the furanone ring.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactone, the olefinic carbons of the double bond, the chiral C5 carbon attached to the oxygen and the side chain, and the three distinct carbons of the hydroxypropyl group.

2D-NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations.

COSY spectra would show correlations between adjacent protons, confirming the -CH2-CH2-CH2- sequence in the side chain.

HSQC spectra correlate each proton signal with its directly attached carbon atom.

Predicted NMR Data for this compound (Note: The following data are predicted based on chemical structure principles, as specific experimental data is not widely available in published literature.)

Atom # Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling (J Hz) Predicted ¹³C Chemical Shift (ppm)
1-~172.0 (C=O)
2~7.5 (d, J=5.7)~155.0
3~6.1 (d, J=5.7)~121.0
4~5.1 (m)~82.0
5~1.9 (m)~30.0
6~1.7 (m)~25.0
7~3.6 (t, J=6.5)~60.0
OHVariable (br s)-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands confirming its key structural features.

Expected IR Absorption Bands (Note: Wavenumbers are approximate and based on typical functional group frequencies.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch, hydrogen-bonded3500 - 3200 (broad)
α,β-Unsaturated γ-LactoneC=O stretch1780 - 1750 (strong)
AlkeneC=C stretch1650 - 1630 (medium)
AlkaneC-H stretch3000 - 2850 (medium)
Primary AlcoholC-O stretch~1050 (strong)
LactoneC-O stretch1250 - 1180 (strong)

The presence of a broad band in the 3500-3200 cm⁻¹ region would confirm the hydroxyl group, while a strong absorption near 1760 cm⁻¹ is characteristic of the carbonyl group in a five-membered unsaturated lactone.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₇H₁₀O₃, the expected exact mass can be calculated.

Molecular Formula: C₇H₁₀O₃

Monoisotopic Mass: 142.0630 Da

An HRMS analysis yielding a mass measurement within a very narrow tolerance (typically < 5 ppm) of the calculated value would provide strong evidence for the assigned elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For an X-ray diffraction analysis to be performed on this compound, the compound must first be obtained as a single crystal of suitable quality. To date, no published crystal structure for this specific compound appears to be available in the common crystallographic databases. If a crystal structure were determined, it would unambiguously confirm the relative stereochemistry at the C5 chiral center and reveal the conformation of the hydroxypropyl side chain and the packing of the molecules in the crystal lattice.

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from reaction mixtures or natural extracts, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds.

For the analysis of this compound, which contains a polar hydroxyl group, derivatization may be required to increase its volatility and thermal stability, thereby improving its chromatographic behavior. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

The gas chromatogram would provide the retention time of the derivatized compound, which is characteristic under specific analytical conditions. The coupled mass spectrometer would then generate a mass spectrum for the eluting compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (for the derivatized compound) and a series of fragment ions. The fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. Expected fragmentation would involve the loss of the side chain, cleavage adjacent to the ether oxygen, and rearrangements characteristic of furanone structures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a fundamental technique for the analysis of furanone derivatives. While specific HPLC-UV methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar furanones provides a strong basis for method development. Reversed-phase HPLC is a common and effective approach for these compounds.

The selection of a suitable stationary phase, mobile phase composition, and UV detection wavelength is critical for achieving optimal separation and sensitivity. For furanone compounds, C18 columns are frequently employed due to their versatility in separating compounds of moderate polarity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile, allowing for gradient or isocratic elution to resolve the target analyte from impurities. UV detection is often performed at a wavelength where the furanone chromophore exhibits maximum absorbance.

Below is a table summarizing typical HPLC conditions used for the analysis of related furanone compounds, which can serve as a starting point for the development of a validated method for this compound.

Table 1: Exemplary HPLC Conditions for the Analysis of Furanone Derivatives

ParameterCondition 1: Analysis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Condition 2: Analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furandicarboxylic acid (FDCA)
Stationary Phase Zorbax ODS (C18)Not specified, likely C18
Mobile Phase 0.05M Sodium Acetate (pH 4.0) / Methanol (70:30, v/v)0.06N H₂SO₄ (60%) and Methanol (40%)
Detection UV at 290 nmUV (wavelength not specified)
Reference nih.gov nih.gov

This table presents data for compounds structurally related to this compound and is intended to be illustrative of the analytical approach.

Advanced Methods for Stereochemical and Conformational Analysis

The presence of a chiral center at the C5 position of the furanone ring in this compound means that it can exist as two enantiomers. The stereochemistry of this center can significantly influence the biological activity and sensory properties of the molecule. Furthermore, the furanone ring is not planar and can adopt various conformations. nih.gov Therefore, advanced analytical techniques are essential for the unambiguous determination of its absolute configuration and preferred conformation.

The separation of enantiomers of chiral furanone derivatives is often accomplished using chiral High-Performance Liquid Chromatography (HPLC) . nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective for the resolution of a wide range of chiral compounds, including furanones. nih.gov The choice of the specific chiral column and the mobile phase composition are critical for achieving successful enantioseparation.

For the absolute determination of stereochemistry, a combination of experimental spectroscopic methods and computational analysis is often employed. Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the computationally predicted spectra for the different possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov This approach has been successfully used for the stereochemical elucidation of other furanone derivatives. nih.gov

Conformational analysis of the furanoside ring, which is structurally related to the furanone ring, has been investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2). nih.gov These studies reveal that furanoside rings are flexible and can exist in a variety of conformations. nih.gov Similar approaches can be applied to this compound to understand its conformational landscape.

Table 2: Advanced Analytical Techniques for Stereochemical and Conformational Analysis of Furanone Derivatives

TechniqueApplicationKey Findings for Related CompoundsReference
Chiral HPLC Separation of enantiomersPolysaccharide-based chiral stationary phases are effective for resolving furanone enantiomers. nih.gov
Vibrational Circular Dichroism (VCD) Determination of absolute configurationSuccessful assignment of absolute stereochemistry for furanone tautomers when combined with computational methods. nih.gov
NMR Spectroscopy & Computational Chemistry (DFT, MP2) Conformational analysisFuranoside rings exhibit significant flexibility and can adopt multiple conformations. nih.gov

This table provides examples of advanced analytical methods applied to the stereochemical and conformational analysis of furanone derivatives, which are applicable to the study of this compound.

Future Research Trajectories and Potential Applications of 5 3 Hydroxypropyl Furan 2 5h One

Development of Innovative and Sustainable Synthetic Routes for 5-(3-Hydroxypropyl)furan-2(5H)-one and its Complex Analogues

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For this compound, moving beyond traditional laboratory-scale methods is a primary goal.

Green Chemistry and Catalysis: Future synthetic strategies will likely focus on the principles of green chemistry. chemistryjournals.net Research into the synthesis of the precursor, 5-hydroxy-2(5H)-furanone, has already highlighted sustainable approaches such as using oxone as a benign oxidant in water or employing electrocatalytic oxidation of furfural (B47365), which is derived from biomass. rsc.orgbohrium.com Applying these principles to the synthesis of this compound could involve developing catalytic methods that use earth-abundant metals, reduce solvent waste, and operate under milder conditions. evitachem.com The use of solid catalysts like titanium silicate (B1173343) molecular sieves or nano-catalysts could offer high efficiency and easy recovery, minimizing waste. researchgate.netresearchgate.netrsc.org

Biomass as a Feedstock: A significant trajectory involves the use of renewable biomass as the starting material. Furan (B31954) derivatives can be synthesized from components of biomass such as chitin (B13524) or sugars like rhamnose. rsc.orggoogle.com Developing a synthetic pathway that converts a biomass-derived precursor into this compound would represent a major advance in sustainable production.

Advanced Synthetic Methodologies: Modern organic synthesis offers tools to create complex analogues. Multi-component reactions, where three or more reactants combine in a single step, provide an efficient way to build molecular diversity with high atom economy. researchgate.netnih.gov This approach could be used to generate a library of derivatives based on the this compound scaffold, enabling the exploration of structure-activity relationships. Furthermore, transition-metal-catalyzed reactions, using catalysts based on gold, copper, or rhodium, could enable precise and selective modifications of the furanone ring and its side chains. organic-chemistry.org

Comprehensive Investigation of Molecular Mechanisms Underlying Biological Activities

While many furanones are known to possess biological activity, the precise molecular interactions are often not fully understood. For this compound, a key research trajectory is to elucidate the specific mechanisms by which it may influence biological systems, particularly in microorganisms.

Quorum Sensing Inhibition: A primary focus of furanone research is their ability to interfere with quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate virulence and biofilm formation. unipi.it Natural and synthetic furanones often act as structural mimics of bacterial signaling molecules called N-acyl homoserine lactones (AHLs). nih.govcambridge.org Future studies should investigate whether this compound can bind to key QS receptor proteins, such as LasR and RhlR in the pathogen Pseudomonas aeruginosa. nih.govnih.govnih.gov Research could determine if the compound acts as a competitive antagonist, binding to the receptor's active site and blocking the natural signal, thereby rendering the protein dysfunctional. nih.gov This disruption of communication can reduce the expression of virulence factors without killing the bacteria, which may reduce the selective pressure for developing resistance. nih.gov

Inhibition of Virulence Factors: Beyond QS, furanones have been shown to inhibit other critical virulence mechanisms like the Type III Secretion System (T3SS), a needle-like apparatus used by bacteria to inject toxins into host cells. nih.gov A comprehensive investigation would explore if this compound or its analogues can inhibit the function of the T3SS or other virulence-associated enzymes, providing multiple avenues for its potential therapeutic action.

Exploration of Novel Therapeutic and Biotechnological Applications for this compound-based Scaffolds

The this compound structure represents a versatile scaffold that can be chemically modified to create new compounds with tailored properties for a range of applications.

Anti-Biofilm and Anti-Virulence Agents: The most immediate therapeutic application to be explored is the development of agents that combat bacterial infections by targeting virulence and biofilm formation. mdpi.com Chronic infections, often characterized by antibiotic-resistant biofilms, are a major healthcare challenge. researchgate.net An agent based on the this compound scaffold that inhibits QS could prevent bacteria from establishing biofilms or producing toxins, making them more susceptible to conventional antibiotics and the host immune system. nih.govmdpi.com

Development of Novel Drug Candidates: The furanone core is present in compounds with a wide spectrum of biological activities, including anti-inflammatory, antifungal, and anticancer properties. nih.govmdpi.com A significant future direction is to synthesize and screen a library of derivatives of this compound against various disease targets. By creating hybrid molecules that combine the furanone scaffold with other pharmacologically active groups, researchers could develop novel drug candidates for a variety of conditions. mdpi.commdpi.com

Furanone-Based Biomaterials: A more novel and exploratory research path would be the incorporation of the this compound scaffold into biomaterials. For instance, functionalizing polymer scaffolds with this compound could create materials with inherent antimicrobial or anti-biofilm properties, which would be highly valuable for medical implants, wound dressings, or tissue engineering applications.

Advancements in Biotechnological Production Methods for Furanone Compounds

As an alternative to chemical synthesis, biotechnological production using engineered microorganisms offers a highly sustainable route to furanones and other valuable chemicals.

Metabolic Engineering of Microorganisms: Future research will likely focus on harnessing microorganisms as "cell factories" for producing this compound. This involves the field of metabolic engineering, where the genetic makeup of a microbe, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, is reprogrammed to produce a target chemical from simple feedstocks like glucose. frontiersin.orgnih.gov Some yeasts and bacteria are known to naturally produce furanones as flavor and aroma compounds during fermentation. nih.govcnif.cnresearchgate.net

Studies have already identified key metabolic routes, like the Embden-Meyerhof-Parnas (EMP) and Pentose Phosphate (PP) pathways, and specific enzymes that are involved in the biosynthesis of furanones in the yeast Zygosaccharomyces rouxii. nih.gov A key research trajectory would be to introduce the necessary biosynthetic genes into a robust industrial microorganism and optimize the metabolic pathways to channel cellular resources toward the production of this compound. This approach has been successfully used to produce a variety of complex natural products and offers a scalable and green manufacturing platform. aiche.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Hydroxypropyl)furan-2(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of γ-keto acids or oxidative lactonization of diols. For example, substituted furanones can be prepared via acid-catalyzed cyclization of hydroxy-keto intermediates under reflux with toluene . Optimization of catalysts (e.g., p-toluenesulfonic acid) and temperature (80–110°C) improves yields. Solvent polarity also affects regioselectivity; polar aprotic solvents like DMF favor lactone formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify the hydroxypropyl substituent (δ 3.5–4.0 ppm for CH₂OH protons) and lactone carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguity in the furanone ring .
  • X-ray Crystallography : Resolves absolute configuration, particularly when chiral centers are present in the hydroxypropyl chain .
  • IR : Confirms lactone C=O stretch (~1750 cm⁻¹) and hydroxyl O-H stretch (3200–3500 cm⁻¹) .

Q. How does the hydroxypropyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The hydroxypropyl group enhances water solubility via hydrogen bonding. Stability studies (TGA/DSC) show decomposition above 200°C, with accelerated degradation under basic conditions due to lactone ring opening. Storage recommendations include inert atmospheres and desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, Sharpless epoxidation or enzymatic resolution (lipases) can separate enantiomers. Evidence from similar furanones shows that menthyloxy-directed asymmetric Michael additions achieve >90% enantiomeric excess (ee) . Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity .

Q. What strategies resolve conflicting spectroscopic data (e.g., NMR splitting vs. X-ray) for structural elucidation?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution). Strategies include:

  • Variable-temperature NMR to freeze conformational exchange.
  • DFT calculations (B3LYP/6-31G*) to model expected coupling constants .
  • Comparative analysis with structurally characterized analogs (e.g., 5-phenyl derivatives in ).

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

  • Methodological Answer :

  • Substituent Modulation : Replace the hydroxypropyl group with phenyl (electron-withdrawing) or methyl (electron-donating) to assess antibacterial potency. For example, 5-phenyl analogs show enhanced activity against Staphylococcus aureus .
  • Bioisosteres : Substitute the lactone oxygen with sulfur (thiofuranone) to improve metabolic stability. Docking studies (AutoDock Vina) predict binding affinity to target enzymes like topoisomerase IV .

Q. What catalytic systems enable C–H functionalization of this compound for diversification?

  • Methodological Answer : Transition-metal catalysts (Pd, Rh) facilitate regioselective C–H activation. For example, Pd(OAc)₂ with directing groups (e.g., pyridine) enables arylation at the C4 position. Photoredox catalysis (Ru(bpy)₃²⁺) under blue light introduces alkyl radicals for cross-coupling .

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